molecular formula C13H10F3NOS B6417734 N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 1058195-59-7

N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B6417734
CAS No.: 1058195-59-7
M. Wt: 285.29 g/mol
InChI Key: ZAUPGMWPYVERAF-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a thiophen-3-ylmethyl group and a trifluoromethyl group

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS/c14-13(15,16)11-4-2-1-3-10(11)12(18)17-7-9-5-6-19-8-9/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUPGMWPYVERAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with thiophen-3-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring , a trifluoromethyl group , and a benzamide moiety . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The unique combination of these structural elements contributes to its diverse applications in scientific research.

Scientific Research Applications

  • Chemistry
    • Building Block : N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide serves as a key building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation of the thiophene ring, makes it valuable for synthetic chemists.
  • Biology
    • Bioactive Compound : The compound has been investigated for its potential as a bioactive agent with antimicrobial and anticancer properties. Its interactions with specific molecular targets suggest it may modulate various biological pathways.
  • Medicine
    • Therapeutic Applications : There is ongoing exploration into its therapeutic potential in drug development. The compound's ability to inhibit certain enzymes or receptors indicates possible applications in treating diseases such as cancer or infections .
  • Industry
    • Material Development : this compound is also utilized in the development of advanced materials and chemical processes, leveraging its unique chemical properties.

This compound has demonstrated notable biological activities:

Antimicrobial Activity

Research has shown significant antimicrobial properties against various bacterial strains. For instance:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Comparison AntibioticInhibition Zone (mm)
E. faecalis40Ceftriaxone29
P. aeruginosa50Ceftriaxone24
S. typhi45Ceftriaxone30
K. pneumoniae50Ceftriaxone19

These findings indicate that the compound's antimicrobial activity is comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Anticancer Potential

Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanisms may involve apoptosis induction and cell cycle arrest through modulation of signaling pathways associated with cancer progression .

Case Studies and Research Findings

Recent studies have further elucidated the potential applications of this compound:

  • A study demonstrated that modifying the trifluoromethyl group can enhance the compound's potency against specific cancer types .
  • Another research focused on its synthesis routes, optimizing conditions to improve yield and purity for pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)aniline
  • N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)aniline

Uniqueness

N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring also adds to its distinct properties compared to other benzamide derivatives.

Biological Activity

N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a trifluoromethyl group , and a benzamide moiety , contributing to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, affecting cellular signaling.
  • Receptor Modulation : It can bind to specific receptors, influencing their activity and leading to downstream biological effects .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae, comparable to standard antibiotics like ceftriaxone .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Comparison AntibioticInhibition Zone (mm)
E. faecalis40Ceftriaxone29
P. aeruginosa50Ceftriaxone24
S. typhi45Ceftriaxone30
K. pneumoniae50Ceftriaxone19

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties, particularly against breast cancer cell lines:

  • Cell Viability : The compound has been shown to reduce cell viability in MCF-7 cells significantly, with an IC50 value indicating effective antiproliferative activity .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Effect on Cell Cycle
MCF-7225Induction of Apoptosis
A549200G1 Phase Arrest
HCT116180S Phase Arrest

Case Studies

  • Antiviral Potential : A study explored the antiviral efficacy of related compounds, highlighting the potential for this compound in inhibiting viral replication pathways .
  • Structure-Activity Relationship (SAR) : Research on derivatives indicated that modifications at the thiophene and trifluoromethyl positions could enhance biological activity, suggesting avenues for further development .

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